molecular formula C18H14ClNO3 B2814824 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 862663-08-9

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B2814824
CAS RN: 862663-08-9
M. Wt: 327.76
InChI Key: BCXSKZHAGHBZEB-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a specialty product for proteomics research . It is a type of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is C18H14ClNO3 . Quinoline, the core structure of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its analogues have been functionalized for biological and pharmaceutical activities . Various synthesis procedures have been developed to tackle the drawbacks of the syntheses and side effects on the environment .


Physical And Chemical Properties Analysis

The molecular weight of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is 327.77 .

Scientific Research Applications

Fluorescence and Biological Activity

Quinoline derivatives, including 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, have been extensively researched for their fluorescence properties and potential biological activities. These compounds are known for their efficiency as fluorophores, making them valuable in biochemistry and medicine for studying various biological systems. Their structural features, including fused aromatic systems with heteroatoms, contribute to their sensitivity and selectivity, desirable traits for DNA fluorophores. Additionally, quinoline derivatives are explored for their antioxidative and radioprotective properties, indicating a promising avenue for developing therapeutic agents against oxidative stress-related conditions (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Evaluation

The antimicrobial potential of quinoline derivatives is a significant area of interest. Research has demonstrated that some quinoline compounds exhibit antimicrobial activity against various microorganisms. This discovery is pivotal for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. The structure-activity relationship of these derivatives can be leveraged to design more potent and selective antimicrobial agents, underscoring the therapeutic potential of quinoline derivatives in combating infectious diseases (Kumar & Kumar, 2021).

Synthesis and Chemical Transformations

The synthetic routes to obtain quinoline derivatives, including 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, involve various chemical transformations that enhance their structural diversity and functional properties. These synthetic methodologies enable the creation of a broad range of compounds with potential applications in drug development, materials science, and as intermediates in organic synthesis. The exploration of these synthetic pathways contributes to the advancement of chemistry and materials science, providing insights into the molecular architecture and reactivity of quinoline derivatives (Gao et al., 2012).

Excited-State Intramolecular Proton Transfer (ESIPT)

Quinoline derivatives have also been studied for their photophysical properties, particularly in the context of excited-state intramolecular proton transfer (ESIPT). These studies are crucial for understanding the fundamental aspects of molecular fluorescence and for developing advanced fluorescent probes and materials. The ability of quinoline derivatives to undergo ESIPT can lead to dual-emission properties, which are useful for applications in sensing, imaging, and optoelectronic devices. The investigation of these photophysical phenomena expands our knowledge of molecular dynamics and the design of functional materials (Padalkar & Sekar, 2014).

Future Directions

Quinoline and its analogues continue to gain attention due to their potential for industrial and medicinal applications . Future research may focus on developing more efficient synthesis protocols and exploring the biological and pharmaceutical activities of these compounds .

properties

IUPAC Name

8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSKZHAGHBZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

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